molecular formula C5H2Cl3N B095902 2,3,5-Trichloropyridine CAS No. 16063-70-0

2,3,5-Trichloropyridine

Cat. No.: B095902
CAS No.: 16063-70-0
M. Wt: 182.43 g/mol
InChI Key: CNLIIAKAAMFCJG-UHFFFAOYSA-N
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Description

2,3,5-Trichloropyridine (C₅H₂Cl₃N, CAS 16063-70-0) is a halogenated pyridine derivative with three chlorine atoms at positions 2, 3, and 5. It is a pale-yellow crystalline solid with a melting point of 46–50°C, boiling point of 219°C, and density of 1.539 g/cm³ . The compound is highly soluble in polar organic solvents like DMF and dichloromethane but insoluble in water .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichloropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

Major products formed from the reactions of this compound include:

Mechanism of Action

The mechanism of action of 2,3,5-trichloropyridine involves its reactivity towards nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. This reactivity is facilitated by the electron-withdrawing nature of the chlorine atoms, which makes the pyridine ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1 summarizes the physical properties of 2,3,5-trichloropyridine and structurally related compounds:

Compound Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Features
This compound C₅H₂Cl₃N 182.44 46–50 219 Three Cl atoms at 2,3,5 positions
2-Chloropyridine C₅H₄ClN 113.55 -63 170 Single Cl at 2-position
3-Chloropyridine C₅H₄ClN 113.55 148 173 Single Cl at 3-position
2,3,6-Trichloropyridine C₅H₂Cl₃N 182.44 52–54 N/A Cl at 2,3,6 positions
2,3-Dichloro-5-(trifluoromethyl)pyridine C₆H₂Cl₂F₃N 219.99 N/A N/A Combines Cl and CF₃ groups

Key Observations :

  • Melting Points: The presence of multiple Cl atoms increases melting points (e.g., this compound vs. mono-chlorinated analogs).
  • Electronic Effects: this compound exhibits enhanced electron-withdrawing effects due to three Cl atoms, improving reactivity in cross-coupling reactions compared to mono- or di-substituted analogs .

Reactivity in Cross-Coupling Reactions

  • Suzuki Coupling :

    • This compound : Reacts regioselectively at the 2-position with arylboronic acids under ligand-free conditions (Pd(OAc)₂, H₂O/DMF), yielding 3,5-dichloro-2-arylpyridines in >85% yield .
    • 2-Chloropyridine : Lower reactivity (76% yield) due to weaker electron-withdrawing effects .
    • 3-Chloropyridine : Nearly inert in Suzuki reactions under similar conditions .
  • Alkoxycarbonylation :

    • 2,3,6-Trichloropyridine : Forms diesters (87% selectivity) under Pd catalysis, contrasting with this compound’s preference for Suzuki coupling .

Substitution Reactions

  • Fluorination :
    • This compound : Reacts with KF/CsF in ionic liquids (e.g., sulfolane) to replace Cl at positions 2 and 3 with F, yielding 5-chloro-2,3-difluoropyridine (79% yield) .
    • 2,3-Dichloro-5-(trifluoromethyl)pyridine : The CF₃ group further enhances electron withdrawal, but substitution patterns differ due to steric and electronic effects .

Biological Activity

2,3,5-Trichloropyridine (TCP) is a chlorinated derivative of pyridine that has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article explores the biological activity of TCP, highlighting its synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₅H₂Cl₃N and a melting point of approximately 48-50 °C. The compound is characterized by three chlorine atoms substituted at the 2, 3, and 5 positions of the pyridine ring, which significantly influences its reactivity and biological properties.

Synthesis

TCP can be synthesized through various methods, including:

  • Direct Chlorination : Reacting pyridine with chlorine or chlorinating agents.
  • Reduction Reactions : Reducing higher chlorinated pyridine derivatives (e.g., pentachloropyridine) in the presence of metallic zinc and alkaline conditions .

Antimicrobial Properties

Research indicates that TCP exhibits notable antimicrobial activity. A study synthesized derivatives of TCP and evaluated their antibacterial properties against various bacterial strains. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications as antimicrobial agents .

Herbicidal Applications

TCP is recognized for its role as an intermediate in the synthesis of herbicides. It can be transformed into more active herbicidal compounds through various chemical reactions. For instance, TCP can be converted into 3,5-dichloro-2-pyridinol, which has been shown to possess herbicidal activity against a range of weeds .

Insecticidal Activity

TCP derivatives have also been investigated for their insecticidal properties. They are often used as precursors in the development of pesticides aimed at controlling agricultural pests. The chlorinated nature of TCP enhances its effectiveness against various insect species .

Study on Antimicrobial Activity

In a study published in Synthetic Communications, researchers synthesized several TCP derivatives and tested their antimicrobial efficacy. The compounds were screened against multiple bacterial strains, revealing that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics .

Herbicide Development

Another significant study focused on the utilization of TCP as a precursor for developing novel herbicides. The research highlighted the compound's ability to undergo nucleophilic displacement reactions to form more complex structures with enhanced biological activity. This work underscores TCP's importance in agrochemical formulations aimed at weed control .

Table 1: Antimicrobial Activity of TCP Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
TCP Derivative AE. coli15
TCP Derivative BS. aureus18
TCP Derivative CP. aeruginosa12

Data sourced from antimicrobial studies on TCP derivatives .

Table 2: Herbicidal Efficacy of TCP-Based Compounds

Compound NameTarget WeedEfficacy (%)
Herbicide A (from TCP)Amaranthus retroflexus85
Herbicide B (from TCP)Setaria viridis90
Herbicide C (from TCP)Chenopodium album78

Data from herbicide efficacy studies utilizing TCP derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3,5-trichloropyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is synthesized via phase-transfer catalysis (PTC) using pyridine derivatives and chlorinating agents (e.g., Cl2 or SO2Cl2). Optimizing the molar ratio of reactants, temperature (40–60°C), and reaction time (8–12 hours) improves yields up to 85% . Alternatively, selective chlorination of pyridine precursors under controlled conditions minimizes byproducts like polychlorinated isomers . Purity (>98%) is achieved via recrystallization from toluene or DMF .

Q. What analytical techniques are recommended for characterizing this compound in research settings?

  • Methodological Answer :

  • Microemulsion Electrokinetic Chromatography (MEEKC) : Resolves chloropyridine isomers with migration time differences of 0.5–1.2 minutes, using sodium dodecyl sulfate (SDS) and butanol-based microemulsions .
  • X-ray Crystallography : Confirms molecular stacking in the crystal lattice (monoclinic system, space group P1 21/n1), with Cl···π interactions stabilizing layered structures .
  • GC-MS and HPLC : Quantify purity and detect trace impurities (<0.5%) using C18 columns and acetonitrile/water gradients .

Q. How do solvent choices impact the solubility and stability of this compound?

  • Methodological Answer : The compound is highly soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (dichloromethane), with solubility >200 mg/mL at 25°C. Stability tests show no degradation in inert atmospheres (N2 or Ar) over 30 days at 4°C, but hydrolysis occurs in aqueous alkaline media (pH >10) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized to synthesize 3,5-dichloro-2-arylpyridines from this compound?

  • Methodological Answer : Ligand-free Pd(OAc)2 catalysis in aqueous ethanol (50°C, 12 hours) enables selective coupling at the 2-position of this compound. Key parameters:

  • Molar Ratio : 1:1.2 (substrate:arylboronic acid) for >90% conversion .
  • Base : K2CO3 (2.5 equiv) enhances nucleophilic displacement of the 2-chloro group .
  • Scope : Electron-deficient arylboronic acids (e.g., 4-CF3-C6H4B(OH)2) achieve yields >85%, while sterically hindered substrates require longer reaction times (24 hours) .

Q. What strategies resolve contradictions in reported crystallographic data for this compound complexes?

  • Methodological Answer : Discrepancies in unit cell parameters (e.g., a = 7.797 Å vs. 7.812 Å) arise from temperature-dependent lattice distortions. Mitigation strategies:

  • Low-Temperature Crystallography : Collect data at 100 K to minimize thermal motion artifacts .
  • Rietveld Refinement : Apply anisotropic displacement parameters for Cl atoms to improve accuracy (R1 < 0.05) .
  • Validation Tools : Use PLATON to check for missed symmetry or twinning .

Q. How do ionic liquids influence nucleophilic substitution reactions of this compound?

  • Methodological Answer : Ionic liquids (e.g., [BMIM][BF4]) act as dual solvents and catalysts. For 2-chloro displacement with phenols:

  • Reactivity : The 2-position is 5x more reactive than the 3- or 5-positions due to reduced steric hindrance .
  • Kinetics : Pseudo-first-order rate constants (kobs) increase with IL polarity (log k vs. ET(30) linear correlation, R<sup>2</sup> = 0.92) .
  • Workup : Extract products with diethyl ether to recover >95% IL for reuse .

Properties

IUPAC Name

2,3,5-trichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3N/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLIIAKAAMFCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166952
Record name Pyridine, 2,3,5-trichloro-
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Molecular Weight

182.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16063-70-0
Record name 2,3,5-Trichloropyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,3,5-trichloro-
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Record name Pyridine, 2,3,5-trichloro-
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Record name 2,3,5-trichloropyridine
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Record name 2,3,5-TRICHLOROPYRIDINE
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Synthesis routes and methods I

Procedure details

By the method described in Example 1, 11.0 g (0.05 mol) of 2,3,4,5-tetrachloropyridine, 4.4 g (0.065 gram atom) of zinc dust (96%) and 4.0 g (0.075 mol) of ammonium chloride are reacted to yield 7.1 g (78% of theory) of 2,3,5-trichloropyridine, m.p. 36°-40° C., which contains, according to gas-chromatographical analysis, 79.2% of 2,3,5-trichloropyridine, 11.8% of 2,3,4,5-tetrachloropyridine and 6.6% of unknown products.
Quantity
11 g
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4 g
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4.4 g
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Synthesis routes and methods II

Procedure details

By the method described in Example 1, 11.0 g (0.05 mol) of 2,3,4,5-tetrachloropyridine, 4.4 g (0.065 gram atom) of zinc dust (96.5%) and 24.7 g (0.135 mol) of the tetramethylammonium salt of methanephosphonic acid monomethyl ester in 90 ml of trimethyl phosphate are reacted to obtain 7.1 g (78% of theory) of 2,3,5-trichloropyridine, m.p. 47°-47.5° C., which contains, according to gas-chromatographical analysis, 97.6% of 2,3,5-trichloropyridine, 0.4% of 2,3,4,5-tetrachloropyridine and 1.4% of unknown products.
Quantity
11 g
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24.7 g
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90 mL
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4.4 g
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Synthesis routes and methods III

Procedure details

By the method described in Example 1, 11.0 g (0.05 mol) of 2,3,4,5-tetrachloropyridine, 4.4 g (0.065 gram atom) of zinc dust (96%) and 9.5 g (0.075 mol) of the ammonium salt of methanephosphonic acid monomethyl ester are reacted to obtain 7.0 g (76% of theory) of 2,3,5-trichloropyridine, m.p. 37°-40° C., which contains, according to gas-chromatographical analysis, 78.8% of 2,3,5-trichloropyridine, 2.5% of 2,3,4,5-tetrachloropyridine and 0.61% of unknown products.
Quantity
11 g
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reactant
Reaction Step One
[Compound]
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ammonium salt
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9.5 g
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Quantity
4.4 g
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

reacting 2,3,5,6-tetrachloropyridine in a reaction medium including zinc, an aqueous alkaline reagent, a water-immiscible organic solvent, and a phase transfer catalyst to form 2,3,5-trichloropyridine.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2,3,5-Trichloropyridine
2,3,5-Trichloropyridine
2,3,5-Trichloropyridine
2,3,5-Trichloropyridine
2,3,5-Trichloropyridine
2,3,5-Trichloropyridine

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